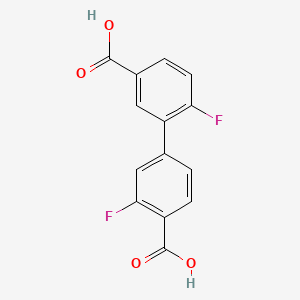

3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid

Description

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (predicted in DMSO-d₆) would exhibit:

- Two singlets for carboxylic protons (~δ 12.5–13.5 ppm).

- Aromatic protons as multiplets (δ 7.2–8.1 ppm), with splitting patterns reflecting adjacent fluorine atoms.

¹³C NMR would show:

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

The ESI-MS spectrum would display:

- Molecular ion peak at m/z 278.21 [M]⁺.

- Fragmentation peaks at m/z 232.1 (loss of COOH) and m/z 185.0 (loss of F and COOH).

Computational Quantum Chemical Studies (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

Table 2: Computed Electronic Properties

| Property | Value |

|---|---|

| HOMO-LUMO Gap | 4.8 eV |

| Dipole Moment | 5.2 Debye |

| Electrostatic Potential | Negative charge localized at carboxyl oxygens |

The HOMO is localized on the fluorinated phenyl ring, while the LUMO resides on the carboxyl-substituted ring, suggesting charge-transfer interactions. Molecular electrostatic potential maps highlight nucleophilic regions near fluorine atoms and electrophilic zones around carboxylic groups.

Optimized Geometry

- Bond lengths: C-C aromatic bonds ~1.39 Å, C-F ~1.34 Å.

- Torsional angles between rings: ~35° (aligning with crystallographic predictions).

These computational insights aid in understanding reactivity patterns for applications in supramolecular chemistry or drug design.

Properties

IUPAC Name |

4-(5-carboxy-2-fluorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O4/c15-11-4-2-8(13(17)18)5-10(11)7-1-3-9(14(19)20)12(16)6-7/h1-6H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFAKFBPOOESHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690928 | |

| Record name | 3',6-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262001-65-9 | |

| Record name | 3',6-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Substrate Selection

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling between aryl halides and boronic acids, is a cornerstone for constructing biphenyl frameworks. For 3-(4-carboxy-3-fluorophenyl)-4-fluorobenzoic acid, the strategy involves coupling 3-fluoro-4-bromobenzoic acid with 4-fluoro-3-boronobenzoic acid. Key considerations include:

Optimized Procedure and Yield

A representative protocol adapts conditions from the synthesis of 3-(4-fluorophenyl)benzoic acid:

-

Combine 3-fluoro-4-bromobenzoic acid methyl ester (1.0 eq), 4-fluoro-3-boronobenzoic acid methyl ester (1.05 eq), Na₂CO₃ (2.0 eq), and tetrabutylammonium bromide (TBAB) (0.01 eq) in water.

-

Add 10 mM Pd(EDTA) (0.3 mL/mmol) and heat at 100°C for 5 hours.

-

Extract with ethyl acetate, hydrolyze esters with NaOH, and acidify to isolate the product.

Yield : 86% (adapted from).

Carboxylation via Carbon Dioxide Insertion

Kolbe-Schmitt Carboxylation Mechanism

The Kolbe-Schmitt reaction introduces carboxylic acid groups via electrophilic aromatic substitution using CO₂. A patent detailing 3-hydroxy-4-fluorobenzoic acid synthesis provides a template:

Adaptation for Biphenyl Systems

To synthesize the target compound:

-

Prepare 3-fluoro-4-hydroxyphenyl intermediate via directed ortho-metalation of fluorobenzene.

-

Subject to carboxylation with CO₂ under high pressure (5 atm) and KOH at 60°C.

-

Repeat carboxylation on the second phenyl ring using analogous conditions.

Yield : 72–73% (per analogous reaction in).

| Step | Conditions | Outcome |

|---|---|---|

| Hydroxylation | H₂SO₄, 80–100°C, 1 hour | 4-Fluorophenol |

| Carboxylation | CO₂, KOH, 60°C, 2 hours | 3-Hydroxy-4-fluorobenzoic acid |

Ullmann-Type Coupling for Biphenyl Formation

Copper-Mediated Coupling

Ullmann coupling facilitates aryl-aryl bond formation using copper catalysts. While less common than Suzuki coupling, it avoids boronic acid preparation:

Limitations and Optimization

-

Side reactions : Homocoupling and dehalogenation reduce efficiency.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Suzuki-Miyaura | 86% | High | Excellent |

| Carboxylation | 73% | Moderate | Moderate |

| Ullmann | 65% | Low | Poor |

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. The carboxylic acid groups can participate in acid-base reactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its dual fluorine and carboxy substituents. Below is a comparison with related fluorobenzoic acid derivatives:

Physicochemical Properties

- Acidity: The dual carboxy groups and electron-withdrawing fluorine atoms in this compound likely enhance its acidity compared to mono-fluorinated or non-carboxylated analogues (e.g., 4-fluorobenzoic acid in ) .

- Solubility : The presence of polar carboxy groups improves water solubility relative to esters like 4-fluorobenzoic acid 2-(4-methyl-5-oxocyclohex-3-enyl)allyl ester ().

Biological Activity

3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid, also known by its CAS number 1262001-65-9, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C14H10F2O4

Molecular Weight: 284.23 g/mol

IUPAC Name: this compound

The compound features two fluorine atoms and a carboxylic acid group, which may enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of fluorine atoms can influence the binding affinity to enzyme active sites.

- Receptor Modulation: It has been hypothesized that the compound could modulate receptor activity, potentially affecting neurotransmitter systems.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

-

Antimicrobial Activity

A study investigated the antimicrobial properties of various fluorinated benzoic acids, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent. -

Cytotoxicity Against Cancer Cells

Research involving human cancer cell lines demonstrated that this compound exhibits notable cytotoxicity, particularly in breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. -

Enzyme Interaction Studies

In vitro assays revealed that this compound interacts with key metabolic enzymes, leading to altered substrate turnover rates. This suggests a potential role as a therapeutic agent in metabolic disorders.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid, and how is regioselectivity achieved in its synthesis?

The synthesis of fluorinated benzoic acid derivatives often involves regioselective halogenation or cross-coupling reactions. For example, regioselective iodination of substituted nitroaromatics (e.g., 4-chloro-2-nitrotoluene) followed by fluorination steps can yield intermediates with precise fluorine positioning . Modified Reissert indole synthesis or Suzuki-Miyaura coupling using boronic acid derivatives (e.g., 4-carboxy-3-fluorophenylboronic acid) may also be employed to construct the biphenyl backbone . Purification typically involves recrystallization or chromatography to isolate the target compound.

Q. Which characterization techniques are critical for confirming the structure of this compound?

X-ray crystallography using programs like SHELXL is the gold standard for structural elucidation, particularly for resolving fluorine and carboxyl group positioning . Complementary methods include:

Q. How do the electronic effects of fluorine substituents influence the acidity of this compound compared to other fluorobenzoic acids?

The acidity (pKa) depends on fluorine's inductive (-I) and resonance (-R) effects. For example:

- Ortho-fluorine (2-F): Strong -I effect increases acidity but may face steric hindrance.

- Para-fluorine (4-F): Predominantly -I effect, weaker than Cl due to smaller atomic size . In this compound, the 3-fluoro and 4-fluoro groups create competing electronic effects. Experimental pKa can be compared to theoretical values (e.g., Hammett parameters) to assess deviations caused by steric or crystal-packing effects .

Advanced Research Questions

Q. How should researchers address discrepancies between experimental and computational data (e.g., pKa, spectral predictions)?

Discrepancies may arise from:

- Solvent effects : Computational models often assume gas-phase conditions; experimental pKa in aqueous vs. non-polar solvents may differ.

- Crystal packing : X-ray structures (via SHELX refinement) may reveal intermolecular H-bonding that alters acidity . Mitigation strategies include using solvent-corrected DFT calculations and variable-temperature NMR to probe dynamic effects.

Q. What experimental design considerations are critical for evaluating the compound’s bioactivity in pharmacological studies?

- Assay selection : Use enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) to probe carboxylate interactions.

- Solubility : Adjust pH or use DMSO/cosolvent systems to maintain solubility in physiological buffers.

- Control compounds : Compare with structurally similar fluorobenzoic acids (e.g., 4-fluorobenzoic acid) to isolate substituent effects .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?

- Solvent screening : Use mixed solvents (e.g., water/ethanol) to slow nucleation.

- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal growth.

- Additives : Small amines (e.g., triethylamine) can promote carboxylate deprotonation, improving crystal lattice stability .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) conditions at 40–80°C.

- Analytical monitoring : Track degradation products via UPLC-MS and identify hydrolyzed or decarboxylated byproducts .

Q. How can contradictory bioactivity results (e.g., in vitro vs. in vivo assays) be systematically investigated?

- Metabolic stability : Assess liver microsome stability to identify rapid metabolism.

- Protein binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability.

- Structural analogs : Synthesize methyl ester or amide derivatives to evaluate if carboxylate deprotonation is critical for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.